

Application Notes: MRS2500 for the Investigation of Ca^{2+} Mobilization in Platelets

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Compound of Interest

Compound Name: MRS2500 tetraammonium

Cat. No.: B15572421

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Introduction

Adenosine diphosphate (ADP) is a critical signaling molecule in hemostasis and thrombosis, acting as a primary agonist for platelet activation.[1] Platelets express two key P2Y purinergic receptors that respond to ADP: the P2Y1 and P2Y12 receptors.[1][2] The coordinated action of these two G protein-coupled receptors (GPCRs) is essential for a full platelet aggregation response.[2] The P2Y1 receptor couples to the Gq signaling pathway, while the P2Y12 receptor couples to Gi.[2]

Activation of the P2Y1 receptor by ADP initiates platelet shape change and a transient aggregation phase.[3][4] This is mediated through the Gq-protein activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca^{2+} into the cytoplasm.[2][5] This rapid increase in intracellular Ca^{2+} concentration ($[\text{Ca}^{2+}]_i$) is a fundamental early signaling event essential for downstream platelet functions.[6]

MRS2500: A Potent and Selective P2Y1 Receptor Antagonist

MRS2500 [2-Iodo- N^6 -methyl-(N)-methanocarpa-2'-deoxyadenosine-3',5'-bisphosphate] is a highly potent, selective, and stable competitive antagonist of the P2Y1 receptor.[7][8] Its high affinity and selectivity make it an invaluable pharmacological tool for dissecting the specific contribution of the P2Y1 receptor pathway to platelet function. By inhibiting the P2Y1 receptor,

MRS2500 effectively blocks ADP-induced, Gq-mediated signaling, including PLC activation and the subsequent mobilization of intracellular Ca^{2+} . [3][4]

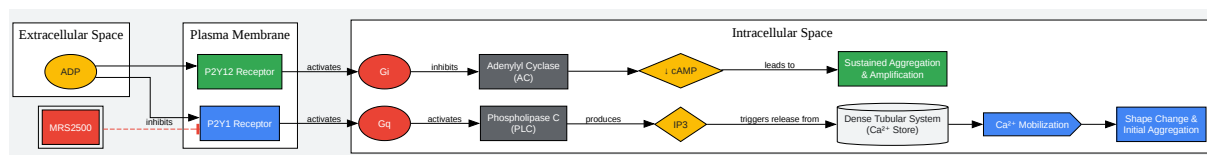
This allows researchers to:

- Isolate and study the P2Y12-Gi pathway in the absence of P2Y1 signaling.
- Quantify the specific contribution of P2Y1-mediated Ca^{2+} mobilization to platelet activation.
- Investigate potential crosstalk between the P2Y1 receptor and other platelet receptors. [9][10]
- Validate the P2Y1 receptor as a potential target for novel antiplatelet therapies. [8][11]

The selectivity of MRS2500 is crucial, as it does not significantly interact with the P2Y12 receptor, ensuring that observed effects on Ca^{2+} flux are directly attributable to P2Y1 inhibition. [3]

Signaling Pathway of ADP-Induced Platelet Activation

The diagram below illustrates the dual signaling pathways initiated by ADP binding to its P2Y1 and P2Y12 receptors on the platelet surface, highlighting the point of inhibition by MRS2500.



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Caption: ADP signaling in platelets via P2Y1 and P2Y12 receptors.

Quantitative Data

The potency of MRS2500 has been characterized in various functional and binding assays.

Table 1: Pharmacological Profile of MRS2500

Parameter	Species	Assay	Value	Reference
IC ₅₀	Human	ADP-induced Platelet Aggregation	0.95 nM	[3] [4]
K _i	Human	Recombinant P2Y1 Receptor Binding	0.78 nM	[7]
K _i	Human	^{[125]I} MRS2500 Binding to Platelets	1.20 nM	[12]
K _e	Mouse	^{[125]I} MRS2500 Binding to Platelets	1.2 nM	[12] [13]
B _{max}	Human	^{[125]I} MRS2500 Binding to Platelets	151 sites/platelet	[13]
B _{max}	Mouse	^{[125]I} MRS2500 Binding to Platelets	229 sites/platelet	[13]

Table 2: Comparative Potency of P2Y1 Receptor Antagonists in Human Platelets

Compound	Assay (Inhibitor vs. 10 μ M ADP)	IC ₅₀ Value	Reference
MRS2500	Platelet Aggregation	0.95 nM	[3]
MRS2298	Platelet Aggregation	62.8 nM	[3]
MRS2496	Platelet Aggregation	1.5 μ M	[3]
MRS2179	[¹²⁵ I]MRS2500 Binding	72.5 nM	[12]

Experimental Protocols

Protocol: Measuring ADP-Induced Ca²⁺ Mobilization in Washed Human Platelets and its Inhibition by MRS2500

This protocol describes the use of a fluorescent Ca²⁺ indicator to measure changes in [Ca²⁺]_i in a suspension of washed human platelets following stimulation by ADP, with and without pre-treatment with MRS2500.

1. Materials and Reagents

- MRS2500: Stock solution (e.g., 1 mM in DMSO or buffer), stored at -20°C.
- ADP: Stock solution (e.g., 1 mM in Tyrode's buffer), stored at -20°C.
- Fura-2 AM or Fluo-4 AM: Stock solution (e.g., 1 mM in anhydrous DMSO).
- Tyrode's Buffer: (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO₃, 0.4 mM NaH₂PO₄, 1 mM MgCl₂, 5.5 mM glucose, 5 mM HEPES, pH 7.4).
- ACD (Acid-Citrate-Dextrose) Anticoagulant: (e.g., 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose).
- Apyrase (Grade VII) and Prostaglandin E₁ (PGE₁).
- Bovine Serum Albumin (BSA).

- Equipment: Spectrofluorometer or fluorescence plate reader with appropriate filters for the chosen dye (e.g., Fura-2: 340/380 nm excitation, 510 nm emission; Fluo-4: 488 nm excitation, 527 nm emission), temperature-controlled cuvette holder with stirring, centrifuge.

2. Platelet Preparation (Washed Platelets)

- Collect human whole blood into a tube containing ACD anticoagulant (e.g., 1 part ACD to 6 parts blood).
- Centrifuge at 200 x g for 20 minutes at room temperature (RT) to obtain platelet-rich plasma (PRP).
- Add PGE₁ (final concentration ~1 µM) and apyrase (final concentration ~2 units/mL) to the PRP to prevent platelet activation during washing.
- Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.
- Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing apyrase and PGE₁.
- Repeat the wash step (centrifugation and resuspension).
- Finally, resuspend the platelets in Tyrode's buffer containing 0.2% BSA to a final concentration of 2-4 x 10⁸ platelets/mL. Allow platelets to rest for 30-60 minutes at RT.

3. Fluorescent Dye Loading

- Add Fura-2 AM or Fluo-4 AM to the resting platelet suspension to a final concentration of 2-5 µM.
- Incubate in the dark for 45-60 minutes at 37°C.
- After incubation, centrifuge the platelets at 800 x g for 15 minutes, discard the supernatant, and resuspend in fresh Tyrode's buffer to remove extracellular dye. Adjust the final platelet concentration as needed for the assay.

4. Ca²⁺ Mobilization Assay

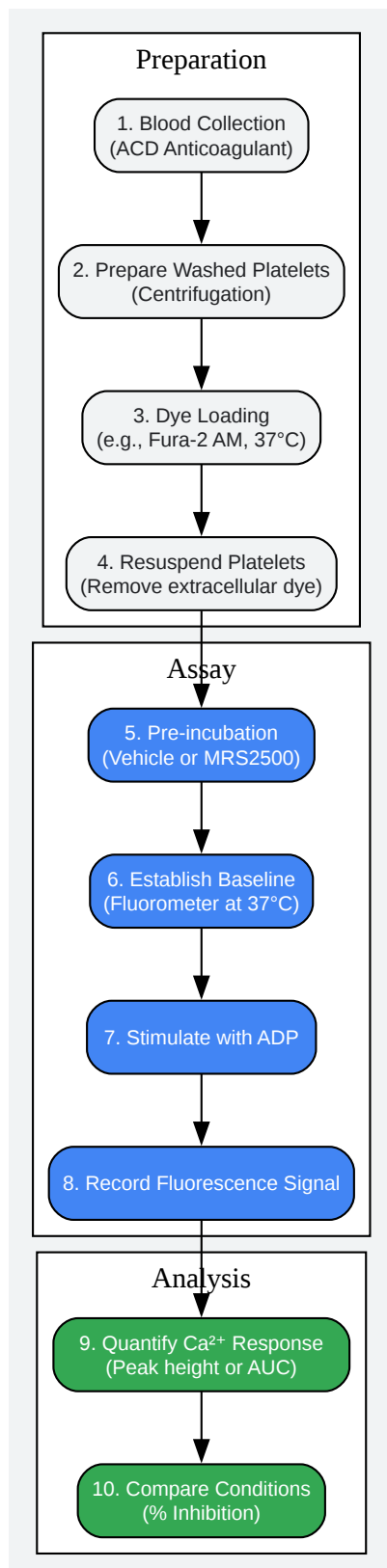
- Equilibrate the spectrofluorometer/plate reader to 37°C.
- Place an aliquot of the dye-loaded platelet suspension into a cuvette or well. If using a cuvette, ensure continuous stirring.
- Aliquot the platelet suspension into different tubes/wells for different conditions (e.g., Vehicle Control, MRS2500 treatment).
- Add MRS2500 (e.g., final concentration 1-100 nM) or an equivalent volume of vehicle (e.g., DMSO) to the respective samples. Incubate for 5-10 minutes.
- Place the sample in the reader and begin recording a stable baseline fluorescence for 30-60 seconds.
- Add CaCl_2 to the suspension (final concentration ~1 mM) if studying Ca^{2+} influx (optional, for many protocols the resuspension buffer already contains calcium).
- Add ADP (e.g., final concentration 1-10 μM) to stimulate the platelets and continue recording the fluorescence signal until it returns to or near baseline (~180 seconds).
- At the end of the recording, add a lysis buffer (e.g., Triton X-100) to obtain the maximum fluorescence signal (F_{max}), followed by a chelating agent (e.g., EGTA) to obtain the minimum signal (F_{min}) for calibration (required for Fura-2).

5. Data Analysis

- For Fura-2, calculate the ratio of fluorescence intensities (F_{340}/F_{380}). Convert the ratio to $[\text{Ca}^{2+}]_i$ using the Grynkiewicz equation.
- For Fluo-4, express the data as a change in fluorescence intensity (F/F_0), where F is the fluorescence at any time point and F_0 is the initial baseline fluorescence.
- Quantify the Ca^{2+} response by measuring the peak amplitude of the signal or the area under the curve (AUC).
- Compare the Ca^{2+} response in MRS2500-treated samples to the vehicle control to determine the percentage of inhibition.

Experimental Workflow

The following diagram outlines the major steps of the experimental protocol.



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Caption: Workflow for measuring Ca^{2+} mobilization in platelets.

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